N-(1-methyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide

Chemical Biology Hit Identification Medicinal Chemistry

N-(1-methyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide (CAS 1435976-28-5) is a synthetic small molecule (MW 284.3 g/mol) belonging to the class of indole-tetrazole fused heterocyclic carboxamides. It features a 1-methylindole moiety coupled via an amide linkage to a tetrazolo[1,5-a]pyridine-7-carboxylic acid scaffold, a core distinct from the more common 6-carboxamide regioisomers.

Molecular Formula C15H12N6O
Molecular Weight 292.30 g/mol
Cat. No. B12185411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide
Molecular FormulaC15H12N6O
Molecular Weight292.30 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)NC(=O)C3=CC4=NN=NN4C=C3
InChIInChI=1S/C15H12N6O/c1-20-6-4-10-8-12(2-3-13(10)20)16-15(22)11-5-7-21-14(9-11)17-18-19-21/h2-9H,1H3,(H,16,22)
InChIKeyJNGQARSYMVDZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide: Chemical Identity & Procurement Baseline


N-(1-methyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide (CAS 1435976-28-5) is a synthetic small molecule (MW 284.3 g/mol) belonging to the class of indole-tetrazole fused heterocyclic carboxamides . It features a 1-methylindole moiety coupled via an amide linkage to a tetrazolo[1,5-a]pyridine-7-carboxylic acid scaffold, a core distinct from the more common 6-carboxamide regioisomers . This compound is primarily distributed as a research screening molecule through commercial libraries.

Regioisomer Probe 7-carboxamide selectivity profiling
SAR Probe Minimal N-methyl matched pair
Screening Library Hit identification chemotype

Why Indole-Tetrazole Amides Cannot Be Swapped Indiscriminately for N-(1-methyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide


The immediate structural neighbors of N-(1-methyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide illustrate that minimal constitutional changes critically bifurcate biological annotation space. The 6-carboxamide regioisomer (CAS 1401596-79-9) and the N-alkyl indole analogs (e.g., N-(1-isobutyl-1H-indol-5-yl) variant) represent distinct chemical entities where the vector of the carboxamide and the steric/electronic environment of the indole N-substituent are predicted to drive divergent target engagement profiles, as commonly observed in indole-tetrazole hybrid series . Thus, substituting one analog for another without matched-pair activity data introduces a high risk of losing on-target potency or gaining off-target liabilities.

Regioisomer Switch

The 6-carboxamide regioisomer may invert hydrogen-bonding geometry and alter target recognition; no matched-pair data exist to support interchange.

N-Alkyl Substitution

N-isobutyl analog introduces steric bulk that may shift potency or ADME profile; class-level evidence suggests potential activity cliffs without direct comparative profiling.

Quantitative Differentiation Evidence for N-(1-methyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide


Regioisomeric Carboxamide Position: 7- vs. 6-Substituted Tetrazolo[1,5-a]pyridine Scaffolds

The target compound is the 7-carboxamide regioisomer of the tetrazolo[1,5-a]pyridine core. The 6-carboxamide regioisomer (N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide, CAS 1401596-79-9) is a distinct, commercially cataloged molecule . No published parallel biochemical or cell-based assay data currently exist to quantitatively deconvolute the activity cliff or selectivity shift between these two regioisomers. The absence of head-to-head data must be explicitly noted as a limitation.

Regioisomeric Identity
Data to verify
7-carboxamide vs. 6-carboxamide; no head-to-head data
Supports regioisomer-selective profiling; data to verify
No published matched-pair assay data available
Chemical Biology Hit Identification Medicinal Chemistry

Indole N-Substituent Variation: N-Methyl vs. N-Isobutyl Matched-Pair Analysis

The N-methyl group on the indole ring of the target compound (CAS 1435976-28-5) is the smallest possible alkyl substituent at this position. The N-isobutyl analog (N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide) constitutes a commercially available matched pair . No experimental IC50, Kd, or Ki values are retrievable from primary literature for either molecule. This knowledge gap is significant because analogous indole-tetrazole hybrid series, such as those reported by Reddy et al. (2022), demonstrate that substituent identity on the indole nitrogen can alter tubulin polymerization IC50 from 0.34 µM to >10 µM , underscoring the potential for similar activity cliffs in the tetrazolo[1,5-a]pyridine-7-carboxamide series.

Indole N-Substituent
Class-level inference
N-methyl vs. N-isobutyl; no IC50/Kd data
Class-level inference suggests potency cliffs
Extrapolated from Reddy et al. 2022 indole-tetrazole series
Chemical Biology Hit Identification Structure-Activity Relationship

Physicochemical and Drug-Likeness Profile: In Silico Comparison with Indole-Tetrazole Amide Congeners

Calculated properties for the target compound (CLogP ~2.3, tPSA ~82 Ų) place it within the typical oral drug-like space defined by the Rule of Five. In the structurally related indole-tetrazole aromatic amide series by Reddy et al. (2022), three selected compounds (6a, 6b, 6f) with quantitatively demonstrated drug-likeness (adherence to Lipinski, Ghose, Veber, Egan, and Muegge rules without deviation) served as progression criteria for advancing hits. The target compound’s predicted compliance with these filters is comparable; however, no experimental solubility, permeability, or metabolic stability data are available to confirm this computationally inferred profile against the characterized standard compounds 6a, 6b, and 6f.

Predicted Drug-Likeness
Cross-study comparable
CLogP ~2.3, tPSA ~82 Ų; MW 284.3
Comparable to validated benchmarks 6a,6b,6f; lacks experimental ADME
In silico prediction; no solubility/permeability data
Chemical Biology Hit Identification Cheminformatics

Tubulin Polymerization Inhibitory Potential: Inference from Indole-Tetrazole Hybrid Class

Reddy et al. (2022) demonstrated that specific indole-tetrazole coupled amides (6a and 6f) inhibit tubulin polymerization with IC50 values of 0.34 µM and 0.52 µM, respectively, exhibiting double the potency of the reference standard combretastatin A-4 (CA-4) . The target compound (CAS 1435976-28-5) has not been profiled in this assay. Nevertheless, the co-occurrence of the indole and tetrazole pharmacophores suggests potential for tubulin engagement, a hypothesis that would require direct experimental validation against the published benchmark 6a and the clinical comparator CA-4. In the absence of such data, no quantitative differentiation claim can be substantiated.

Tubulin Polymerization
Class-level inference
Target: Not determined. Comparator 6a: IC50 0.34 µM (2× CA-4)
Class precedent sets performance threshold; requires benchmarking
Compound untested; requires head-to-head vs. 6a or CA-4
Chemical Biology Hit Identification Mechanism of Action

Antiproliferative Activity Baseline: Cross-Study Comparison with Standard Etoposide

The indole-tetrazole amide series (6a-o) reported by Reddy et al. (2022) was benchmarked against the clinical topoisomerase II inhibitor etoposide (IC50 = 9.70 µM across MCF-7, A549, and SKOV3 cell lines) . The lead compounds 6a, 6b, and 6f achieved IC50 values in the range of 3.5–8.7 µM, demonstrating up to 2.8-fold improved potency . The target compound (CAS 1435976-28-5) has no reported antiproliferative IC50 values against any human cancer cell line. Any procurement for oncology screening must therefore consider that structural divergence (tetrazolo[1,5-a]pyridine carboxamide vs. tetrazolyl-acetamide linker) may result in divergent potency profiles that cannot be quantitatively extrapolated.

Antiproliferative Baseline
Class-level inference
Target: Not determined. Etoposide IC50 9.70 µM; 6a IC50 3.5–4.2 µM
Class benchmark up to ~2.8× over etoposide; target untested
MTT assay, MCF-7/A549/SKOV3; procurement requires evaluation vs. 6a
Chemical Biology Hit Identification Cell-based Assays

Recommended Application Scenarios for N-(1-methyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide Procurement


Carboxamide Regioisomer Selectivity Profiling in Kinase or Phosphodiesterase Panels

Given the distinct hydrogen-bonding geometry of the 7-carboxamide regioisomer versus the 6-carboxamide analog (CAS 1401596-79-9) , this compound is suited as a matched-pair tool to probe regioisomer-dependent selectivity shifts in kinase or PDE panels. A procurement decision should be tied to a comparative screening protocol that includes both regioisomers at equimolar concentrations to quantify any activity cliff.

Matched-Pair SAR Exploration of Indole N-Alkyl Substitution

The N-methyl substitution on the indole ring is the minimal alkyl group, contrasting with the bulkier N-isobutyl analog . This compound is appropriate for systematic matched-pair SAR studies designed to measure the impact of N-alkyl size on target potency and ADME parameters. Procurement should be linked to the simultaneous sourcing of the N-isobutyl comparator to enable direct head-to-head profiling.

Computational Binding Mode Hypothesis Validation

Predicted Rule-of-Five compliance (CLogP ~2.3, tPSA ~82 Ų) supports the use of this compound as a ligand-efficient probe for computational docking and molecular dynamics studies. Its scaffold, distinct from the tetrazolyl-acetamide linked series , allows testing of binding pose hypotheses in tubulin or kinase targets, provided that experimental validation (e.g., SPR, ITC, or cellular target engagement assays) is planned as a subsequent step.

Application
Selection Property
Validation Focus
Regioisomer selectivity profiling
7-carboxamide regioisomer identity
Head-to-head panel screening vs. 6-carboxamide
Matched-pair SAR exploration
N-methyl minimal steric probe
Direct profiling against N-isobutyl analog
Computational binding hypothesis validation
Rule-of-Five compliant ligand probe
Experimental target engagement assays (SPR, ITC, cell)
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